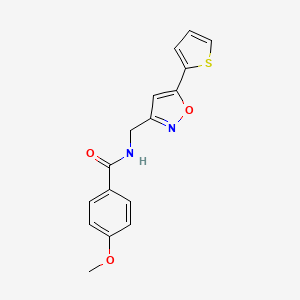
4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a benzamide derivative with an isoxazole ring attached to the benzene ring via a methylene bridge. The benzene ring is substituted with a methoxy group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the isoxazole ring, and the thiophene ring. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing amide group. The isoxazole and thiophene rings may also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and melting point .作用机制
4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide selectively binds to the active site of PKMζ, inhibiting its activity. PKMζ is an atypical protein kinase that is involved in the maintenance of long-term memory through the regulation of synaptic plasticity. By inhibiting PKMζ activity, this compound disrupts the consolidation of long-term memory.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on the behavior or physiology of animals at the doses used in research experiments. It is a highly selective inhibitor of PKMζ and does not affect the activity of other protein kinases.
实验室实验的优点和局限性
The selective inhibition of PKMζ by 4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide makes it a valuable research tool for studying the mechanisms behind memory formation. Its lack of significant effects on behavior and physiology make it a safe and reliable tool for use in animal experiments. However, this compound has limitations in that it cannot be used in human experiments due to its potential toxicity.
未来方向
4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has potential applications in the study of various neurological disorders such as Alzheimer's disease and post-traumatic stress disorder. Future research could focus on the development of more potent and selective inhibitors of PKMζ, as well as the investigation of other potential targets for this compound. Additionally, research could explore the potential use of this compound in combination with other drugs to enhance its effects on memory consolidation.
合成方法
4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 5-(thiophen-2-yl)isoxazole-3-carboxylic acid to form the desired product, this compound.
科学研究应用
4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has shown potential as a research tool in the field of neuroscience. It has been found to selectively inhibit the activity of protein kinase M zeta (PKMζ), an enzyme that is involved in the maintenance of long-term memory. This inhibition has been shown to impair the consolidation of long-term memory, making this compound a valuable tool for studying the mechanisms behind memory formation.
属性
IUPAC Name |
4-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)16(19)17-10-12-9-14(21-18-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVOJGWSKLULHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

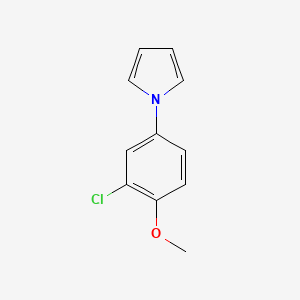
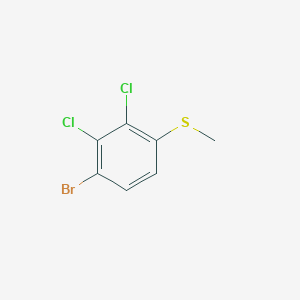
![2-(benzyloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2619046.png)
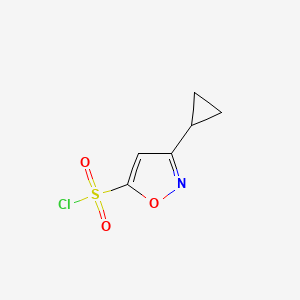
![1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2619049.png)
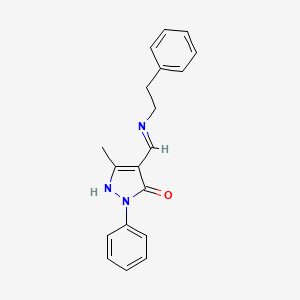
![1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2619055.png)
![3-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619057.png)
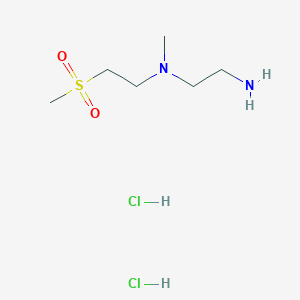
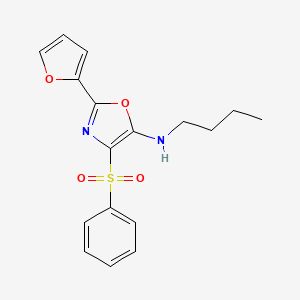
![4-Cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2619062.png)
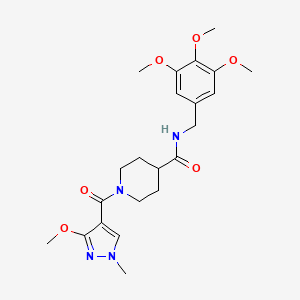
![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)